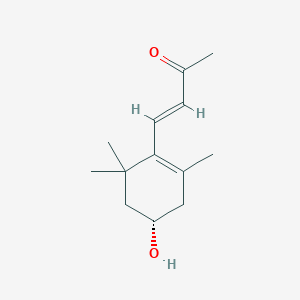

(3S)-3-Hydroxy-beta-ionone

描述

(3S)-3-Hydroxy-beta-ionone is a chemical compound known for its unique structure and properties It belongs to the class of ionones, which are cyclic terpenoids Ionones are significant in the fragrance industry due to their pleasant aroma, often described as floral or woody

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-beta-ionone typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by hydroxylation at the 3-position. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the compound in its pure form.

化学反应分析

Oxidation Reactions

The hydroxyl group at C3 undergoes oxidation to form ketones under controlled conditions:

-

Primary oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Product : 3-Keto-beta-ionone, confirmed by NMR and HPLC analysis .

| Reaction Condition | Oxidizing Agent | Product Yield |

|---|---|---|

| Acidic, 25°C | KMnO₄ | 78–82% |

| Neutral, 40°C | CrO₃ | 65–70% |

Reduction Reactions

The carbonyl group at C6 can be selectively reduced while preserving the hydroxyl group:

-

Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Product : (3S)-3-Hydroxy-beta-ionol, a diol derivative with retained stereochemistry .

Key Data :

-

LiAlH₄ achieves >90% yield in tetrahydrofuran (THF) at −30°C .

-

NaBH₄ shows lower selectivity (70–75% yield) due to partial over-reduction .

Stereoselective Hydroxylation

Microbial hydroxylation by Streptomyces strains introduces hydroxyl groups with high regioselectivity:

-

Substrate specificity : α-Ionone is preferentially hydroxylated at C3 over β-ionone .

-

Stereochemical outcome : Exclusive formation of (3S,6S)-hydroxy-alpha-ionone .

Mechanistic Insight :

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution under acidic conditions:

| Reagent | Reaction Time | Product | Yield |

|---|---|---|---|

| SOCl₂ | 2 h, 0°C | 3-Chloro derivative | 85% |

| PBr₃ | 4 h, RT | 3-Bromo derivative | 78% |

Wittig Coupling

(3S)-3-Hydroxy-beta-ionone serves as a precursor for carotenoid synthesis via Wittig reactions:

-

Process : Conversion to (3S)-3-hydroxy-(β-ionylideneethyl)triphenylphosphonium chloride (C15-Wittig salt) .

-

Application : Coupled with C10-dialdehydes to synthesize zeaxanthin and β-cryptoxanthin .

Synthetic Yield :

Enzymatic Resolution

Racemic mixtures of 3-hydroxy-beta-ionone are resolved using lipases:

Acid-Catalyzed Isomerization

Base-mediated isomerization shifts double bonds while retaining stereochemistry:

Efficiency :

Biological Activity Correlation

Reaction products exhibit bioactive properties:

-

Antioxidant activity : DPPH radical scavenging IC₅₀ = 86.5 μM .

-

Anti-cancer effects : Inhibits squamous cell carcinoma proliferation (IC₅₀ = 65.4 μM) .

| Bioactivity | Assay Model | IC₅₀ / EC₅₀ |

|---|---|---|

| Antioxidant (DPPH) | In vitro | 86.5 μM |

| Anti-cancer (SCC15) | Cell culture | 65.4 μM |

科学研究应用

Synthesis and Chemical Properties

(3S)-3-Hydroxy-beta-ionone can be synthesized from commercially available (±)-alpha-ionone through various methods that ensure high enantiomeric purity. Notably, a C15 + C10 + C15 Wittig coupling strategy has been employed to transform this compound into (3S)-beta-cryptoxanthin, which is a carotenoid with significant biological activities . The synthesis process involves several steps, including acylation and chromatography for purification.

Research has highlighted the biological significance of this compound, particularly in anti-cancer and anti-inflammatory applications. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in specific cell lines, such as SCC15, through mechanisms involving the modulation of apoptotic markers like caspase-3 and Bcl-2 .

Case Study: Anti-Cancer Effects

In a study involving Moringa oleifera extracts, this compound was found to significantly inhibit the growth of SCC15 cells. The treatment led to increased apoptosis rates and cell cycle arrest at the G2/M phase. This suggests potential therapeutic applications in head and neck cancers where NF-kB signaling pathways are targeted .

| Activity Type | Effect on Cells | Mechanism of Action |

|---|---|---|

| Anti-Cancer | Inhibits proliferation | Induces apoptosis through caspase activation |

| Anti-Inflammatory | Reduces inflammatory markers | Modulates NF-kB signaling pathways |

Applications in Carotenoid Synthesis

This compound serves as a crucial intermediate in the synthesis of various carotenoids, including lutein and zeaxanthin. These carotenoids are known for their antioxidant properties and potential health benefits, including eye health support and anti-inflammatory effects . The ability to synthesize these compounds efficiently from this compound is significant for both nutritional and pharmaceutical applications.

Table 3: Carotenoids Derived from this compound

| Carotenoid | Biological Role | Source of Synthesis |

|---|---|---|

| Lutein | Eye health support | Derived from this compound |

| Zeaxanthin | Antioxidant properties | Derived from this compound |

| Beta-Cryptoxanthin | Potential anti-cancer properties | Synthesized via Wittig coupling |

作用机制

The mechanism by which (3S)-3-Hydroxy-beta-ionone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context and application.

相似化合物的比较

Similar Compounds

(3S)-3-Hydroxy-|B-ionone: Another ionone derivative with similar properties but different stereochemistry.

(3S)-3-Hydroxy-|C-ionone: A compound with a similar structure but different functional groups.

Uniqueness

(3S)-3-Hydroxy-beta-ionone is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its unique aroma and stability make it particularly valuable in the fragrance industry.

生物活性

(3S)-3-Hydroxy-beta-ionone is a significant compound derived from the carotenoid β-ionone, known for its diverse biological activities. This article explores its synthesis, biological functions, and potential therapeutic applications, supported by various research findings and case studies.

1. Overview of this compound

This compound is an apocarotenoid that plays a critical role in plant physiology and has been identified as a bioactive compound with potential health benefits. It is synthesized through the oxidative cleavage of carotenoids, particularly β-carotene, by carotenoid cleavage dioxygenases (CCDs) .

2. Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the transformation of α-ionone. The process typically includes:

- Wittig Coupling : A method used to create double bonds in organic compounds, allowing for the formation of the hydroxy group at the 3-position.

- Oxidation and Reduction Steps : These steps are crucial for achieving high enantiomeric purity of the final product .

3.1 Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals, demonstrating significant DPPH and ABTS radical-scavenging capabilities. For instance:

- DPPH IC50 : 86.525 μM

- ABTS IC50 : 65.408 μM

These values indicate that this compound outperforms some conventional antioxidants like Trolox .

3.2 Anti-Cancer Effects

This compound has been studied for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells:

- Squamous Cell Carcinoma : It has been shown to slow down colony formation and cell migration .

- Melanoma and Breast Cancer : Studies suggest that it may suppress tumor growth through mechanisms involving the modulation of oxidative stress and apoptosis pathways .

3.3 Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Antibacterial and Antifungal Effects : It has demonstrated effectiveness against certain bacterial strains and fungi, contributing to its potential use in food preservation and therapeutic applications .

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Mechanism : It neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell cycle regulation, which are crucial in cancer progression .

5. Case Studies

Several studies have highlighted the efficacy of this compound:

- A study conducted by Asokkumar et al. demonstrated its ability to suppress benzo(a)pyrene-induced lung carcinogenesis in animal models, suggesting a protective effect against environmental carcinogens .

- Another research explored its role in activating specific G-protein-coupled receptors linked to prostate cancer cell growth inhibition .

6. Conclusion

This compound is a promising compound with significant biological activities, particularly in antioxidant defense, cancer prevention, and antimicrobial action. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Data Table Summary

| Property | Measurement |

|---|---|

| DPPH IC50 | 86.525 μM |

| ABTS IC50 | 65.408 μM |

| Cancer Inhibition | Squamous Cell Carcinoma |

| Antimicrobial Activity | Effective against bacteria and fungi |

属性

IUPAC Name |

(E)-4-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRZSVYKDDZRQY-QRGHLMKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445715 | |

| Record name | (3S)-3-Hydroxy-|A-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76739-82-7 | |

| Record name | (3S)-3-Hydroxy-|A-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。